molecular formula C8H6Cl2O2 B3419128 2-Chloro-2-(3-chlorophenyl)acetic acid CAS No. 1368465-26-2

2-Chloro-2-(3-chlorophenyl)acetic acid

Cat. No.: B3419128
CAS No.: 1368465-26-2
M. Wt: 205.03 g/mol
InChI Key: KTDVGGSTOFEZKZ-UHFFFAOYSA-N
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Description

2-Chloro-2-(3-chlorophenyl)acetic acid is an organic compound with the molecular formula C8H6Cl2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(3-chlorophenyl)acetic acid typically involves the chlorination of phenylacetic acid derivatives. One common method is the reaction of 3-chlorobenzyl chloride with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(3-chlorophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenylacetic acid derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Chloro-2-(3-chlorophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-2-(3-chlorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in metabolic processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenylacetic acid
  • 3-Chlorophenylacetic acid
  • 4-Chlorophenylacetic acid
  • 2,4-Dichlorophenylacetic acid

Uniqueness

2-Chloro-2-(3-chlorophenyl)acetic acid is unique due to the presence of two chlorine atoms at specific positions on the phenyl ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-chloro-2-(3-chlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDVGGSTOFEZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368465-26-2
Record name 2-chloro-2-(3-chlorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-2-(3-chlorophenyl)acetic acid
Reactant of Route 2
2-Chloro-2-(3-chlorophenyl)acetic acid
Reactant of Route 3
2-Chloro-2-(3-chlorophenyl)acetic acid
Reactant of Route 4
2-Chloro-2-(3-chlorophenyl)acetic acid
Reactant of Route 5
2-Chloro-2-(3-chlorophenyl)acetic acid
Reactant of Route 6
2-Chloro-2-(3-chlorophenyl)acetic acid

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